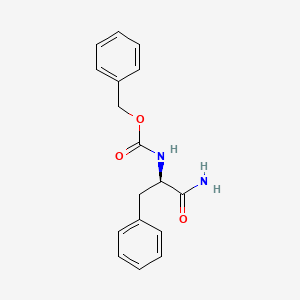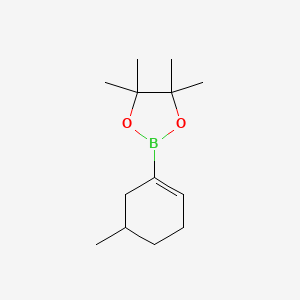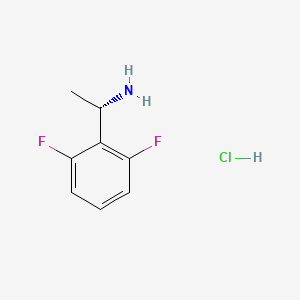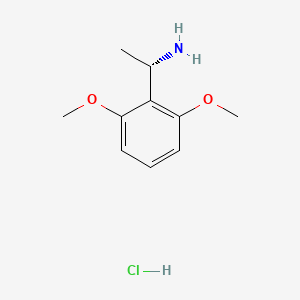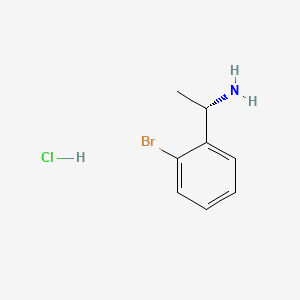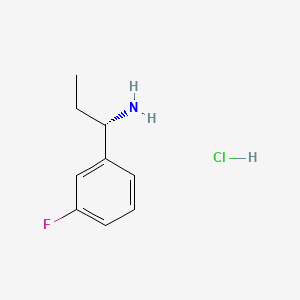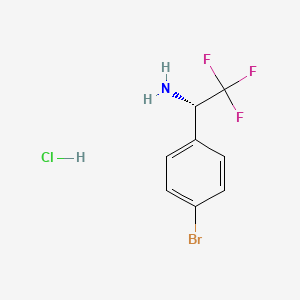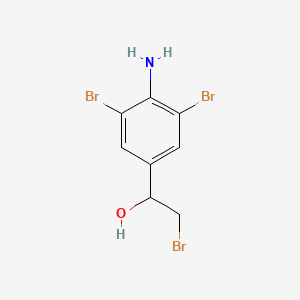
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol” is a chemical compound that has been mentioned in the context of transthyretin (TTR)-related amyloidosis . The isosteric 3,5-dibromo-4-aminophenyl substructure binds to the inner T4 binding pocket of TTR to protect cells from the cytotoxic effect of amyloidgenic TTR .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 3,5-Dibromo-4H-1,2,4-triazole can be synthesized from 1H-1,2,4-triazole using bromine, N-bromosuccinimide or other brominating agents . The 3,5-dibromo-4-amino-1,2,4-triazole can be prepared by reacting compound 1 with hydroxylamine-O-sulphonic acid in weakly alkaline aqueous solutions at reflux temperature .Applications De Recherche Scientifique
Synthesis and Derivatives
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol and its derivatives have been explored in various synthetic processes. For instance, Bellina et al. (2001) demonstrated the synthesis of 4-aryl-3-bromo-2(5H)-furanones, which are precursors to various bromo-derivatives, showcasing their utility in organic synthesis and potential in drug development (Bellina et al., 2001).
Antimicrobial Properties
Some derivatives of this compound have been studied for their antimicrobial properties. Buchta et al. (2004) investigated 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, finding them effective against various yeasts and molds, including fluconazole-resistant strains (Buchta et al., 2004).
Antioxidant and Anti-inflammatory Activities
Devi et al. (2019) synthesized diorganotin(IV) complexes derived from salicylaldehyde Schiff bases containing bromo-derivatives, which exhibited moderate antioxidant and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Devi et al., 2019).
Natural Occurrences and Derivatives
Research on naturally occurring bromophenol derivatives, closely related to this compound, has been conducted to explore their biological activities. Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, though they found them inactive against cancer cell lines and microorganisms, indicating the need for further exploration in this area (Zhao et al., 2004).
Propriétés
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-bromoethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7,13H,3,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLPCNUEOPFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
